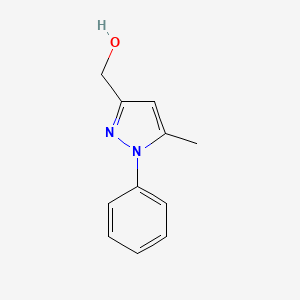

(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol

Description

Propriétés

IUPAC Name |

(5-methyl-1-phenylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-10(8-14)12-13(9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMYOBPNSXJNOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632445 | |

| Record name | (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169547-94-8 | |

| Record name | (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol can be achieved through various synthetic routes. One common method involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with formaldehyde under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize the environmental impact of the production process .

Analyse Des Réactions Chimiques

(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). .

Reduction: The compound can be reduced to (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: The hydroxymethyl group can be substituted with various nucleophiles, such as halides or amines, under appropriate conditions. .

Applications De Recherche Scientifique

Chemical Synthesis

(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol serves as an important building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals. The compound's hydroxymethyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

This compound exhibits significant biological properties, including:

- Antimicrobial Properties : Studies have shown that (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Antifungal Activity : The compound has demonstrated efficacy against fungal strains, suggesting its potential use in antifungal treatments.

- Anticancer Activity : Research indicates that this pyrazole derivative can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication. By disrupting DNA processes, it can induce apoptosis in cancer cells through the activation of the p53 pathway, highlighting its potential as an anticancer therapeutic agent .

Medicinal Chemistry

In medicinal chemistry, (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol is being investigated for its therapeutic potential. Its ability to inhibit critical enzymes involved in cellular processes positions it as a promising candidate for drug development aimed at treating various diseases, including cancer and infectious diseases .

Industrial Applications

The compound finds applications in the synthesis of agrochemicals and dyes. Its reactivity allows it to be incorporated into formulations that enhance agricultural productivity or provide colorants in industrial applications.

Mécanisme D'action

The biological activity of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol is attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication and protein synthesis. For example, it has been shown to inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division .

Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. This pathway is crucial for maintaining genomic stability and preventing the proliferation of damaged cells .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Position : The position of the hydroxymethyl group significantly impacts reactivity and biological activity. For example, the 3-CH2OH group in the target compound may enhance hydrogen-bonding interactions compared to the 4-CH2OH analog .

Aromatic vs.

Steric Effects : The 1-methyl substituent in analogs () reduces steric hindrance compared to the 1-phenyl group in the target compound, possibly improving synthetic accessibility .

Crystallographic and Computational Studies

- SHELX Refinement : Crystal structures of related compounds (e.g., N-tert-Butyl-2-(5-methyl-1-phenyl-1H-pyrazol-3-yl)benzamide in ) were resolved using SHELXL, confirming planar pyrazole rings and bond angles .

- ORTEP Visualization : The GUI-based ORTEP-III software () aids in illustrating anisotropic displacement parameters, critical for comparing molecular geometries across analogs .

Activité Biologique

Overview

(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol is a compound belonging to the pyrazole family, characterized by a phenyl group at position 1, a methyl group at position 5, and a hydroxymethyl group at position 3. Its structural formula can be denoted as CHNO, with the CAS number 169547-94-8. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

The biological activity of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol is primarily attributed to its interaction with specific molecular targets and pathways:

- Enzyme Inhibition : The compound inhibits enzymes critical for DNA replication and protein synthesis, notably topoisomerase enzymes, disrupting DNA replication and cell division.

- Induction of Apoptosis : It activates the p53 pathway, promoting apoptosis in cancer cells. This pathway is essential for maintaining genomic stability and preventing the proliferation of damaged cells.

Antimicrobial Activity

Research indicates that (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Antifungal Activity

The compound also shows antifungal activity against common fungal pathogens.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

Anticancer Properties

In cancer research, (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol has been evaluated for its potential cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol led to significant apoptosis in HeLa cells. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Antimicrobial Efficacy Study : Another research project focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. Results indicated a strong correlation between concentration and inhibition zone size, suggesting potential for therapeutic applications in treating infections.

Comparison with Similar Compounds

The biological activity of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol can be compared with other pyrazole derivatives:

| Compound | Activity Type | IC50/MIC |

|---|---|---|

| (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol | Anticancer | IC50 = 20 µM |

| (5-Methylpyrazole) | Antimicrobial | MIC = 32 µg/mL |

| (4,4'-Bis(3-methylpyrazol)) | Antioxidant | IC50 = 25 µM |

Q & A

Q. How to design derivatives for structure-activity relationship (SAR) studies in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.